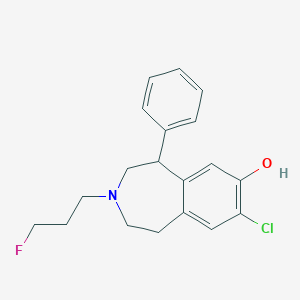
7-Chloro-3-(3-Fluoropropyl)-1-Phenyl-1,2,4,5-Tetrahydro-3-Benzazepin-8-Ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3-(3-Fluoropropyl)-1-Phenyl-1,2,4,5-Tetrahydro-3-Benzazepin-8-Ol is a complex organic compound with a unique structure that includes a benzazepine core
Métodos De Preparación
The synthesis of 7-Chloro-3-(3-Fluoropropyl)-1-Phenyl-1,2,4,5-Tetrahydro-3-Benzazepin-8-Ol typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Fluoropropyl Group:
Final Functionalization: The hydroxyl group is introduced in the final step, often through a hydrolysis reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
7-Chloro-3-(3-Fluoropropyl)-1-Phenyl-1,2,4,5-Tetrahydro-3-Benzazepin-8-Ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Pharmacology: Research is conducted to understand its effects on various biological systems and its potential as a therapeutic agent.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 7-Chloro-3-(3-Fluoropropyl)-1-Phenyl-1,2,4,5-Tetrahydro-3-Benzazepin-8-Ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparación Con Compuestos Similares
7-Chloro-3-(3-Fluoropropyl)-1-Phenyl-1,2,4,5-Tetrahydro-3-Benzazepin-8-Ol can be compared with other benzazepine derivatives, such as:
7-Chloro-8-hydroxy-3-(3’-fluoropropyl)-1-phenyl-2,3,4,5-tetrahydro-3-benzazepine: This compound has a similar structure but differs in the position of the hydroxyl group.
8-Chloro-3-(3-fluoropropyl)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol: This is another closely related compound with slight variations in its molecular structure.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, which distinguishes it from other similar compounds.
Propiedades
Número CAS |
133368-69-1 |
|---|---|
Fórmula molecular |
C19H21ClFNO |
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
8-chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C19H21ClFNO/c20-18-11-15-7-10-22(9-4-8-21)13-17(16(15)12-19(18)23)14-5-2-1-3-6-14/h1-3,5-6,11-12,17,23H,4,7-10,13H2 |
Clave InChI |
NYRXKXYDQHJEQC-UHFFFAOYSA-N |
SMILES |
C1CN(CC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3)CCCF |
SMILES canónico |
C1CN(CC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3)CCCF |
Sinónimos |
3-FP-Sch-24518 7-chloro-8-hydroxy-3-(3'-fluoropropyl)-1-phenyl-2,3,4,5-tetrahydro-3-benzazepine N-(3'-fluoropropyl)-Sch 24518 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















